5-Methoxy-1,4-dihydronaphthalene

Description

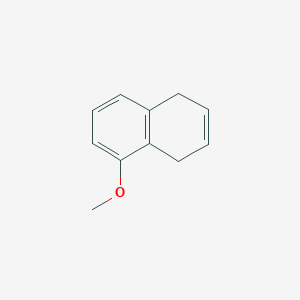

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-1,4-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-12-11-8-4-6-9-5-2-3-7-10(9)11/h2-4,6,8H,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKMHLJCHQKQLEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CC=CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10568707 | |

| Record name | 5-Methoxy-1,4-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36230-47-4 | |

| Record name | 5-Methoxy-1,4-dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10568707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methoxy 1,4 Dihydronaphthalene and Its Functionalized Analogues

Established Synthetic Routes to the Dihydronaphthalene Core

Reduction-Based Approaches (e.g., Naphthalene (B1677914) Reduction)

A primary and well-established method for synthesizing 1,4-dihydronaphthalenes is the Birch reduction of naphthalene and its derivatives. wikipedia.orgpharmaguideline.com This reaction involves the use of an alkali metal, typically sodium or lithium, in liquid ammonia (B1221849) with a proton source like an alcohol. wikipedia.orgmasterorganicchemistry.com The Birch reduction is a dissolving metal reduction that converts aromatic rings into 1,4-cyclohexadienes. masterorganicchemistry.com Unlike catalytic hydrogenation, it does not fully reduce the aromatic ring to a cyclohexane. wikipedia.org

The regioselectivity of the Birch reduction on substituted naphthalenes is influenced by the electronic nature of the substituent. For a methoxy-substituted naphthalene, the electron-donating nature of the methoxy (B1213986) group directs the reduction to produce 5-methoxy-1,4-dihydronaphthalene. The mechanism involves the formation of a radical anion by the addition of a solvated electron to the aromatic ring, followed by protonation by the alcohol. pharmaguideline.comorganicchemistrytutor.com A second electron addition and subsequent protonation yields the final dihydronaphthalene product. organicchemistrytutor.com

| Reactant | Reagents and Conditions | Product | Key Features |

| Naphthalene | Na or Li, liquid NH₃, alcohol | 1,4-Dihydronaphthalene (B28168) | Partial reduction of the aromatic ring. wikipedia.org |

| 5-Methoxynaphthalene | Na or Li, liquid NH₃, alcohol | This compound | Regioselectivity is directed by the electron-donating methoxy group. chem-station.com |

An alternative to the traditional Birch reduction is the Benkeser reduction, which employs lithium or calcium in low molecular weight alkylamines. wikipedia.org This method allows for reactions at temperatures higher than the boiling point of ammonia. wikipedia.org

Cyclization Reactions and Annulation Strategies

Cyclization and annulation reactions represent another versatile approach to the dihydronaphthalene framework. These methods often involve the construction of the second ring onto a pre-existing benzene (B151609) derivative.

One such strategy is the acid-catalyzed cyclization of aryl-tethered precursors. For instance, boron trifluoride diethyl etherate has been used to promote the cyclization of certain benzhydrol derivatives to form dihydronaphthalene structures. nih.gov Electrophilic cyclization of aryl-tethered internal alkynes, mediated by reagents like sulfur, can also lead to functionalized dihydronaphthalenes. nih.gov

Annulation strategies, such as the N-heterocyclic carbene (NHC)-catalyzed cascade annulation of benzodiketones and enals, have been developed to afford highly substituted 1,2-dihydronaphthalenes. acs.org This oxidative process can generate products with two adjacent stereocenters in high yield and stereoselectivity. acs.org

Diels-Alder Cycloadditions

The Diels-Alder reaction, a [4+2] cycloaddition, provides a powerful tool for the construction of the dihydronaphthalene skeleton. This reaction typically involves a diene and a dienophile to form a cyclohexene (B86901) ring. In the context of dihydronaphthalene synthesis, a suitably substituted benzene derivative can act as the diene component, or a precursor that generates an ortho-quinodimethane in situ can be used.

A copper-catalyzed [4+2] cycloaddition of o-alkynyl(oxo)benzenes with alkenes has been reported for the synthesis of 1,2-dihydronaphthalenes. acs.org Additionally, a dehydrogenative dehydro-Diels-Alder (DDDA) reaction has been explored, which can selectively produce either naphthalene or dihydronaphthalene products by controlling the reaction conditions. core.ac.uk Mechanistic studies have indicated that dihydronaphthalene products are formed via a radical pathway. core.ac.uk

Anodic Oxidation Processes

Anodic oxidation provides an electrochemical method for the synthesis of functionalized dihydronaphthalenes from methoxylated naphthalenes. acs.orgrsc.org The oxidation of 1-methoxynaphthalene (B125815) in methanol (B129727) can lead to the formation of 1,4-dimethoxy-1,4-dihydronaphthalene. The process involves an EECrCp mechanism, where two electron transfers are followed by a chemical reaction and a catalytic process. acs.org

The electrochemical oxidation of sodium (E)-5-phenylpent-4-enoate in methanol has also been shown to produce 5-methoxy-5-phenylpentan-4-olide, which contains a related structural core. rsc.org The specific products and their yields can be influenced by factors such as the anode material, electrolyte composition, and anode potential. researchgate.net

Asymmetric Synthesis of Chiral Dihydronaphthalene Derivatives

The demand for enantiomerically pure compounds has driven the development of asymmetric methods for the synthesis of chiral dihydronaphthalene derivatives. nih.gov

Stereoselective Catalytic Methods (e.g., Asymmetric Hydroboration)

Asymmetric hydroboration has emerged as a significant method for the enantioselective synthesis of chiral alcohols from alkenes, which can be precursors to or part of the dihydronaphthalene structure. nih.govmakingmolecules.com This reaction involves the addition of a boron-hydrogen bond across a double bond, followed by oxidation to the corresponding alcohol. makingmolecules.com The use of chiral borane (B79455) reagents or chiral catalysts allows for the control of stereochemistry. nih.govmakingmolecules.com

Directed catalytic asymmetric hydroboration of 1,1-disubstituted alkenes has been shown to produce γ-dioxaborato amides and esters with high enantiomeric purity. rsc.org Furthermore, rhodium-catalyzed asymmetric addition of organoboronic acids to oxabicyclic alkenes provides a route to dihydronaphthalene derivatives with multiple stereocenters in high yield and enantioselectivity. nih.gov

Other stereoselective catalytic methods include:

N-Heterocyclic Carbene (NHC) Catalysis: As mentioned earlier, NHC-catalyzed cascade reactions can be performed enantioselectively to produce chiral 1,2-dihydronaphthalenes. acs.orgfigshare.com

Palladium-Catalyzed Oxidative Desymmetrization: This method has been used to synthesize chiral γ-benzoyloxy cycloalkenones, which are precursors to a variety of substituted cycloalkenones and can be applied to the synthesis of complex natural products. rsc.org

Organocatalytic Cascade Reactions: Enantioselective Michael-aldol cascade reactions using arylalkanes have been developed to access valuable chiral dihydronaphthalenes. datapdf.com

| Method | Catalyst/Reagent | Product Type | Key Features |

| Asymmetric Hydroboration | Chiral boranes, Rhodium catalysts | Chiral alcohols, dihydronaphthalenes | High enantioselectivity. nih.govnih.gov |

| NHC Catalysis | Chiral N-heterocyclic carbenes | Chiral 1,2-dihydronaphthalenes | Cascade reaction forming multiple stereocenters. acs.org |

| Palladium Catalysis | Palladium complexes with chiral ligands | Chiral cycloalkenones | Oxidative desymmetrization of meso compounds. rsc.org |

| Organocatalysis | Chiral organic molecules (e.g., proline derivatives) | Chiral dihydronaphthalenes | Metal-free, mild reaction conditions. datapdf.com |

Chiral Auxiliary Approaches

Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the stereocontrolled formation of enantiomerically pure compounds. sigmaaldrich.com By temporarily attaching a chiral molecule to the substrate, it directs the stereochemical course of a reaction. After the desired transformation, the auxiliary can be removed and often recycled. sigmaaldrich.com

One sophisticated strategy is the use of a chiral interlocking auxiliary , which facilitates the synthesis of mechanically planar chiral rotaxanes. In this approach, a chiral auxiliary is used to orient a macrocycle during a threading reaction, leading to the formation of a single major diastereomer. Subsequent reactions trap the macrocycle, and cleavage of the auxiliary yields the final product with the mechanical bond as the sole source of chirality. nih.gov

Another approach involves diastereoselective additions to substrates already containing a chiral center, such as chiral 2,3-dihydronaphthyloxazolines . A tandem addition of a Grignard reagent followed by electrophilic trapping of the resulting azaenolate can produce 1,1,2-trisubstituted 1,2-dihydronaphthalenes in excellent yields and high enantioselectivities. researchgate.net This highlights how a built-in chiral moiety can direct subsequent functionalizations.

Furthermore, rhodium-catalyzed asymmetric ring-opening (ARO) reactions of N-protected bicyclic alkenes have been developed using chiral ligands derived from natural products like camphor (B46023). acs.orgacs.org These reactions can produce functionalized dihydronaphthalene derivatives with high enantiomeric purity. acs.org For instance, novel Rh-NHC complexes with a camphor backbone and a thioether group have been synthesized and used in ARO reactions without the need for additional halogen salt additives, offering an economical and efficient route to these chiral molecules. acs.orgacs.org

Recent Advances in Metal-Free Synthetic Protocols

The development of metal-free synthetic methods is a key goal in modern organic chemistry to reduce cost and environmental impact. In the context of dihydronaphthalenes, several organocatalytic and reagent-mediated approaches have emerged.

A notable example is the tartaric acid-catalyzed enantioselective [4+2] cycloaddition. (+)-Tartaric acid, an abundant and environmentally benign catalyst, can facilitate the reaction between isochromene acetals and vinylboronates to produce substituted dihydronaphthalenes in good yields. researchgate.net

Another innovative metal-free method involves the oxidative ring-opening and cyclization of methylenecyclopropanes with ethers. This process achieves the synthesis of diverse 2-substituted 3,4-dihydronaphthalenes with high selectivity by forming two new carbon-carbon bonds through C(sp³)-H functionalization and cyclization. researchgate.net

One-Pot Multireaction Strategies for Functionalized Dihydronaphthalenes

One-pot reactions, where multiple transformations occur in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. oist.jp These strategies are particularly valuable for constructing complex molecules like functionalized dihydronaphthalenes.

A one-pot synthesis of highly functionalized 5,6-dihydronaphthalenes has been developed through a carbanion-induced ring transformation of 2H-pyran-2-ones with 2-cyclohexenone. researchgate.net Similarly, various multicomponent reactions (MCRs) have been established for synthesizing highly substituted 1,4-dihydropyridine (B1200194) rings, and these principles can be extended to other cyclic structures. researchgate.net For instance, domino transformations involving nitroketene-N,S-acetals and aldehydes can create multiple C-C and C-N bonds in a single operation. researchgate.net

Photochemical methods also lend themselves to one-pot strategies. A photochemical intermolecular formal [3+2] cycloaddition between cyclopropylimines and alkenes has been developed to generate aminocyclopentane derivatives. This sequence, which includes the cycloaddition, solvolysis of the Schiff base, and N-functionalization, can all be performed in one pot, demonstrating a modular approach to complex cyclic amines that could be conceptually applied to related scaffolds. nih.gov

| Strategy | Precursors | Key Features | Reference |

| Carbanion-Induced Ring Transformation | 2H-Pyran-2-ones, 2-Cyclohexenone | Efficient synthesis of highly functionalized 5,6-dihydronaphthalenes. | researchgate.net |

| Domino Reaction | Nitroketene-N,S-acetals, Aldehydes | Creates multiple C-C and C-N bonds in a single operation. | researchgate.net |

| Photochemical [3+2] Cycloaddition | Cyclopropylimines, Alkenes | Modular, one-pot sequence for complex cyclic amines. | nih.gov |

This table summarizes various one-pot strategies for synthesizing functionalized cyclic compounds, including dihydronaphthalenes.

Preparation of Specific Functionalized Analogues

The synthesis of dihydronaphthalenes bearing specific functional groups such as cyano, halo, and alkyl moieties often requires tailored synthetic routes.

Cyanohydrins are valuable synthetic intermediates, typically formed by the nucleophilic addition of a cyanide ion to a ketone or aldehyde. pearson.comwikipedia.org This reaction is fundamental for converting a carbonyl group into a scaffold bearing both a hydroxyl and a cyano group on the same carbon. wikipedia.org The synthesis of dihydronaphthalene derivatives often begins with a tetralone precursor, such as 6-methoxy-1-tetralone (B92454). nih.gov

The formation of a cyanohydrin from a tetralone involves the nucleophilic attack of the cyanide anion (CN⁻) on the electrophilic carbonyl carbon. libretexts.orglibretexts.org This is followed by protonation of the resulting alkoxide intermediate to yield the cyanohydrin. libretexts.org The reaction is typically catalyzed by a base to ensure the availability of free cyanide ions. libretexts.orglibretexts.org For instance, hydrogen cyanide (HCN) can be generated in situ from sodium cyanide (NaCN) and a weak acid. pearson.comlibretexts.org These cyanohydrin intermediates can then be further transformed into various dihydronaphthalene derivatives. nih.govresearchgate.net

Mechanism of Cyanohydrin Formation:

Nucleophilic Attack: The CN⁻ ion attacks the carbonyl carbon of the tetralone.

Intermediate Formation: A tetrahedral alkoxide intermediate is formed.

Protonation: The alkoxide is protonated by a proton source (e.g., HCN), regenerating the cyanide catalyst and forming the final cyanohydrin product. libretexts.org

The introduction of halogen and alkyl groups onto the dihydronaphthalene framework can be achieved through various methods. Halogenated dihydronaphthalenes can serve as key intermediates for further functionalization via cross-coupling reactions. For example, a Suzuki–Miyaura cross-coupling reaction can be performed on a dihydronaphthalene containing an aromatic bromide to introduce new aryl groups. acs.org The synthesis of such halogenated precursors can be accomplished through electrophilic cyclization reactions or via metal-halogen exchange processes involving iodinated intermediates. nih.govnih.govrsc.org

Alkylated naphthalenes and their partially saturated analogues are often synthesized via Friedel-Crafts alkylation reactions, using olefins as alkylating agents in the presence of an acid catalyst. rsc.org A continuous-flow microreaction system using an ionic liquid catalyst has been shown to be highly efficient for producing long-chain alkylated naphthalenes, a technology that holds potential for the synthesis of alkylated dihydronaphthalenes. rsc.org Simpler alkyl groups can also be introduced, as demonstrated by the synthesis of 1-methyl-3,4-dihydronaphthalene. orgsyn.org

| Functionalization | Method | Reagents/Catalysts | Key Features | References |

| Halogenation | Metal-Halogen Exchange Cyclization | i-PrMgCl·LiCl, Di-iodinated α-aryloxyketone | Forms the core structure, implying a halogenated intermediate. | nih.govrsc.org |

| Halogenation | Dehalogenation from Precursor | Magnesium | Used to dehalogenate an aromatic bromide on a dihydronaphthalene scaffold. | acs.org |

| Alkylation | Friedel-Crafts Reaction | Olefins, Acidic Catalyst (e.g., Me₃NHCl–AlCl₃ ionic liquid) | Efficient synthesis of long-chain alkylated (dihydro)naphthalenes. | rsc.org |

| Alkylation | Grignard Reaction | Methylmagnesium iodide | Synthesis of 1-methyl-3,4-dihydronaphthalene. | orgsyn.org |

This table outlines selected methods for the synthesis of halogenated and alkylated dihydronaphthalenes.

A powerful strategy for synthesizing 1,4-dihydronaphthalene derivatives involves the dearomatization of a naphthalene core. Recent research has established a protocol for the base-induced dehydrogenative and dearomative transformation of 1-naphthylmethylamines to produce 1,4-dihydronaphthalene-1-carbonitriles. nih.govacs.orgntu.edu.sgresearchgate.netnih.gov

This transformation is initiated by treating a 1-naphthylmethylamine with a strong base, such as potassium hydride (KH) or a superbasic mixture of n-butyllithium (n-BuLi) and potassium t-butoxide (t-BuOK), in THF under solvothermal conditions. nih.govntu.edu.sgnih.gov The proposed mechanism involves two consecutive β-hydride eliminations from the starting amine, which in situ generates 1-naphthonitrile (B165113) and potassium hydride. nih.govacs.org The freshly formed and highly reactive KH then acts as a hydride source, undergoing a regioselective dearomative addition to the C4 position of the 1-naphthonitrile intermediate. acs.orgntu.edu.sgnih.gov This generates a dearomatized α-cyano benzylic carbanion, which can be trapped by various electrophiles, affording a range of functionalized 1,4-dihydronaphthalene-1-carbonitriles that possess a quaternary carbon center. nih.govresearchgate.netnih.gov

Chemical Reactivity and Transformation Mechanisms of 5 Methoxy 1,4 Dihydronaphthalene Systems

Electrophilic and Nucleophilic Reactions of the Dihydronaphthalene Ring System

The reactivity of the 1,4-dihydronaphthalene (B28168) ring system in 5-Methoxy-1,4-dihydronaphthalene is twofold. The isolated double bond in the non-aromatic ring readily undergoes addition reactions, while the aromatic portion is subject to substitution reactions, with the regioselectivity influenced by the existing methoxy (B1213986) group.

Electrophilic Addition to the Alkene Moiety

The double bond in the 1,4-dihydronaphthalene core behaves as a typical alkene, making it susceptible to electrophilic addition. The methoxy group, being remote from the double bond, exerts a minimal electronic effect on this moiety. Consequently, the reactivity is comparable to that of unsubstituted 1,4-dihydronaphthalene.

Common electrophilic additions include halogenation, hydrohalogenation, and hydration. For instance, the reaction with bromine (Br₂) would be expected to proceed via a bromonium ion intermediate to yield a dibromo-tetralin derivative. Similarly, treatment with hydrogen halides (HX) would lead to the corresponding halo-tetralin, following Markovnikov's rule where the hydrogen atom adds to the carbon atom that has the greater number of hydrogen atoms.

Table 1: Expected Products of Electrophilic Addition to this compound

| Reagent | Expected Major Product |

| Br₂ | 2,3-Dibromo-5-methoxy-1,2,3,4-tetrahydronaphthalene |

| HBr | 2-Bromo-5-methoxy-1,2,3,4-tetrahydronaphthalene |

| H₂O/H⁺ | 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol |

Substitution Reactions on the Aromatic Segment

The aromatic ring of this compound can undergo substitution reactions, with the nature of the reaction—electrophilic or nucleophilic—depending on the reaction conditions and the substrate's electronic properties.

Electrophilic Aromatic Substitution: The methoxy group (–OCH₃) is a strong activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance. The dihydro-ring fused to the aromatic nucleus can be considered an alkyl substituent, which is also weakly activating and ortho, para-directing. The combined directing effects would favor electrophilic attack at positions C6 and C8. However, steric hindrance from the adjacent dihydro-ring may favor substitution at the C6 position.

Nucleophilic Aromatic Substitution: While less common for electron-rich aromatic systems, nucleophilic aromatic substitution (SNAr) can occur if a suitable leaving group is present on the aromatic ring and the ring is sufficiently activated by electron-withdrawing groups. masterorganicchemistry.comyoutube.com In the context of derivatives of this compound, if a good leaving group (e.g., a halide) were present, substitution would be facilitated by strong nucleophiles. Research on related 1-methoxynaphthalene (B125815) systems has shown that the methoxy group itself can be displaced by strong nucleophiles like Grignard reagents in the presence of an activating group such as diphenylphosphinyl. wikipedia.org

Functional Group Transformations Involving the Methoxy Moiety

The methoxy group is a key functional handle in this compound, and its transformation, primarily through ether cleavage, is a significant reaction pathway. Cleavage of the methyl-aryl ether can be achieved using various reagents, most commonly strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃), to yield the corresponding phenol, 5-hydroxy-1,4-dihydronaphthalene.

Oxidative cleavage of p-methoxybenzyl (PMB) ethers, a related system, can be achieved using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN). chem-station.comscribd.com While the methoxy group in this compound is not a PMB ether, these methods highlight the potential for oxidative de-methylation under specific conditions.

Rearrangement Reactions

The unique structure of this compound, containing a 1,4-diene-like system within a fused ring structure, makes it a candidate for various rearrangement reactions, particularly under photochemical or acidic conditions.

Photochemical Rearrangements

Molecules containing a 1,4-diene moiety, like this compound, are known to undergo the di-π-methane rearrangement upon photochemical excitation. wikipedia.orgscribd.comnumberanalytics.comchem-station.com This reaction involves the formation of a vinylcyclopropane (B126155) derivative. In this case, irradiation would likely promote the molecule to an excited state, leading to a diradical intermediate that subsequently rearranges. The general mechanism suggests a 1,2-shift of one of the π-systems and cyclopropane (B1198618) ring formation. youtube.com The presence of the benzene (B151609) ring fused to the diene system provides an aryl-substituted di-π-methane system, which can also participate in this type of rearrangement.

Cyclopropylcarbinol Rearrangements

The investigation of cyclopropylcarbinol rearrangements specifically involving this compound systems is not extensively documented in the reviewed literature. This type of rearrangement, which typically involves the conversion of a cyclopropylcarbinyl system to a homoallylic cation, is a fundamental process in organic chemistry. However, its direct application or observation in the context of this compound is not a prominent feature of the available research.

Oxidative and Reductive Transformations

The 1,4-dihydronaphthalene core is susceptible to both oxidative and reductive transformations, which can alter its structure and lead to the formation of various derivatives.

Reductive Transformations: A notable reductive process is the dearomative 1,4-reduction of a naphthalene (B1677914) ring system to yield a 1,4-dihydronaphthalene structure. For instance, the treatment of 1-naphthylmethylamine with potassium hydride (KH) can lead to the formation of 1,4-dihydronaphthalene-1-carbonitrile. nih.gov This transformation involves a dearomative hydride addition to a 1-naphthonitrile (B165113) intermediate, which is generated in situ. nih.gov The freshly formed potassium hydride acts as the reducing agent, adding a hydride ion to the C4 position of the naphthalene ring system. nih.gov This process highlights a pathway to synthesize substituted 1,4-dihydronaphthalene cores from fully aromatic naphthalene precursors. nih.gov

Oxidative Transformations: Oxidative processes involving dihydronaphthalene systems can lead to the formation of quinones or other oxidized species. While direct oxidation studies on this compound were not prominent in the reviewed literature, related systems provide insight. For example, 2-methoxy-4a,8-dimethyl-4a,5-dihydronaphthalene-1,4-dione is a key intermediate in the synthesis of complex molecules. arkat-usa.org The reactivity of such quinones in Diels-Alder reactions is significantly influenced by substituents on the ring, with electron-donating groups like methoxy groups generally decreasing the reaction rate. arkat-usa.org The presence of the dihydronaphthalene-dione structure implies an oxidative state relative to the simple dihydronaphthalene.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving dihydronaphthalene systems is crucial for controlling reaction outcomes and designing new synthetic routes. Several key intermediates and pathways have been identified.

Ortho-quinodimethanes (o-QDMs) are highly reactive intermediates that play a significant role in the synthesis of polycyclic compounds. acs.orgrsc.org They are particularly effective in constructing benzo-fused skeletons through Diels-Alder reactions. acs.orgrsc.org The generation of o-QDM from various precursors is a key strategy in organic synthesis. acs.org

In the context of dihydronaphthalene synthesis, o-QDM intermediates are proposed in reactions catalyzed by cobalt complexes. For example, the catalytic synthesis of substituted 1,2-dihydronaphthalenes from o-styryl N-tosyl hydrazones is thought to proceed via the release of a reactive o-QDM intermediate from the metal center. mdpi.com This intermediate can then undergo a 6π-cyclization to form the 1,2-dihydronaphthalene (B1214177) ring system. mdpi.com The formation of these intermediates has been supported by trapping experiments. mdpi.com

Metalloradical catalysis, particularly involving cobalt, offers a unique approach to control radical reactions. This type of catalysis operates through one-electron chemistry, utilizing stepwise radical mechanisms. Cobalt(II) complexes can activate substrates like diazo compounds to generate α-Co(III)-alkyl radicals.

In the synthesis of substituted 1,2-dihydronaphthalenes, a cobalt(III)-carbene radical intermediate is proposed to be a key species. mdpi.com This metalloradical is generated from the activation of o-styryl N-tosyl hydrazones by a cobalt catalyst. mdpi.com The involvement of these radical intermediates is supported by EPR spectroscopic spin-trapping experiments. mdpi.com The subsequent reactivity, leading to either 1,2-dihydronaphthalenes or E-aryl-dienes, is dictated by the fate of the initially formed metallo-radical and the subsequent ortho-quinodimethane intermediate. mdpi.com

Table 1: Key Intermediates in Cobalt-Catalyzed Dihydronaphthalene Synthesis

| Intermediate | Precursor | Subsequent Reaction | Product Class |

|---|---|---|---|

| Cobalt(III)-Carbene Radical | o-Styryl N-tosyl hydrazone + Co(II) catalyst | Forms o-QDM intermediate | Dihydronaphthalenes, Aryl-dienes |

This table is generated based on the proposed mechanisms in the synthesis of substituted dihydronaphthalenes.

Zwitterionic intermediates, which contain both a positive and a negative charge, have been proposed in various cycloaddition reactions. nih.govyoutube.com Their formation is often favored by polar interactions between reactants and the presence of substituents that can stabilize the ionic centers. youtube.com

In the context of [3+2] cycloaddition reactions, the formation of zwitterionic intermediates has been suggested, particularly when highly electrophilic or nucleophilic reactants are involved. rsc.orgnih.gov For example, the reaction of certain nitrones with electron-deficient alkenes is believed to proceed through a stepwise mechanism involving a zwitterionic intermediate. youtube.com While direct evidence for zwitterionic intermediates in reactions of this compound is not explicitly detailed in the provided sources, the polar nature of the methoxy group could potentially influence reaction pathways and favor the formation of such intermediates in appropriate cycloaddition reactions. DFT calculations have been employed to explore the possibility of zwitterionic intermediates in similar systems, showing that they can be viable, albeit sometimes unstable, species on the reaction pathway. rsc.orgnih.gov

Photo-addition reactions, particularly cycloadditions, are powerful methods for constructing complex molecular architectures. These reactions often proceed through radical intermediates upon photochemical excitation. Aromatic compounds can undergo [2+2] and [4+2] cycloaddition reactions under photochemical conditions.

While specific studies on photo-addition reactions of this compound are not detailed in the provided search results, the general principles can be applied. The thermal decomposition of 1,2-dihydronaphthalene is known to produce radical intermediates. acs.org It is plausible that photochemical activation of the dihydronaphthalene system could also lead to the formation of radical intermediates that could participate in addition reactions. The methoxy group, being an electron-donating group, would likely influence the regioselectivity and stereoselectivity of such potential photo-addition reactions by affecting the electron distribution in the excited state.

Theoretical and Computational Studies on 5 Methoxy 1,4 Dihydronaphthalene Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. For systems involving 5-methoxy-1,4-dihydronaphthalene, these calculations elucidate the distribution of electrons and predict how the molecule will interact with other chemical species.

Density Functional Theory (DFT) Studies of Electronic Transitions

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of medium to large-sized molecules due to its balance of accuracy and computational cost. DFT calculations can predict various electronic properties, including the energies of electronic transitions, which are crucial for understanding the optical and photochemical behavior of molecules.

In the context of dihydronaphthalene systems, DFT is employed to model reaction pathways and understand the electronic driving forces. For instance, in the conversion of 1-naphthylmethylamines to 1,4-dihydronaphthalene-1-carbonitriles, DFT calculations at the M06-2X/6-311++G**/SMD(THF)//M06-2X/6-31+G* level of theory have been instrumental in elucidating the reaction mechanism. acs.org While specific electronic transition data for this compound is not extensively published, the methodology is well-established. The process involves optimizing the ground state geometry and then calculating the excitation energies to various excited states. These calculations help in interpreting experimental UV-Vis spectra and understanding the nature of the electronic transitions, such as n→π* or π→π* transitions, which are influenced by the methoxy (B1213986) substituent.

The choice of functional and basis set is critical for the accuracy of DFT calculations. nih.gov Hybrid functionals like B3LYP are commonly used for their reliability in predicting electronic properties of organic molecules. nih.gov The table below illustrates typical parameters used in DFT calculations for related systems.

| Parameter | Description | Typical Values/Methods |

| Functional | Approximates the exchange-correlation energy. | B3LYP, M06-2X, PBE0 |

| Basis Set | Describes the atomic orbitals used in the calculation. | 6-31G(d,p), 6-311++G**, cc-pVTZ |

| Solvation Model | Accounts for the effect of the solvent. | SMD, PCM |

| Property Calculated | The electronic property of interest. | Excitation Energies, Oscillator Strengths |

Molecular Orbital (MO) Analyses

Molecular Orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. irjweb.com

For aromatic systems like this compound, the methoxy group, being an electron-donating group, is expected to raise the energy of the HOMO, thereby making the molecule more susceptible to electrophilic attack. The HOMO is typically a π-orbital delocalized over the aromatic ring, while the LUMO is a π*-orbital. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. nih.gov

DFT calculations are the standard method for obtaining HOMO and LUMO energies. irjweb.comnih.gov The following table presents representative HOMO-LUMO data for related aromatic compounds, illustrating the effect of substituents on these key electronic parameters.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method |

| Benzene (B151609) | -6.75 | 1.15 | 7.90 | B3LYP/6-31G |

| Anisole (Methoxybenzene) | -5.58 | 0.14 | 5.72 | B3LYP/6-31G |

| Naphthalene (B1677914) | -5.93 | -1.13 | 4.80 | B3LYP/6-31G* |

| Triazine Derivative | -6.30 | -1.81 | 4.49 | B3LYP/6-311++G(d,p) irjweb.com |

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of a molecule is crucial to its function and reactivity. Conformational analysis of this compound involves identifying the stable conformers and the energy barriers between them. The dihydronaphthalene ring is not planar and can adopt different conformations, such as boat or twist-boat forms. The presence of the methoxy group can influence the preferred conformation due to steric and electronic effects.

Computational methods, ranging from molecular mechanics force fields to high-level ab initio calculations, are used to explore the potential energy surface of the molecule. Rotational spectroscopy studies, combined with quantum chemical calculations, have been used to determine the precise geometry of 1,4-dihydronaphthalene (B28168), revealing a single stable conformation. researchgate.net For substituted derivatives, computational methods can predict the relative energies of different conformers and the rotational barriers of substituents like the methoxy group. For example, in a study of 1,4-dithiacyclohexane, a related six-membered ring system, the energy difference between the chair and twist conformers was calculated to be around 4.85 kcal/mol. nih.gov

Below is a table showing calculated conformational energy differences for related cyclic systems.

| System | Conformation 1 | Conformation 2 | Energy Difference (kcal/mol) | Computational Method |

| 1,4-Dithiacyclohexane | Chair | Twist | 4.85 nih.gov | B3LYP/6-311+G(2d,p) nih.gov |

| 1,4-Dithiacyclohexane | Chair | Boat (TS) | 9.53 - 10.5 nih.gov | Various ab initio and DFT methods nih.gov |

| Tetrahydro-2H-thiopyran | Chair | 1,4-Twist | 5.27 researchgate.net | Not specified |

Computational Modeling of Reaction Mechanisms and Transition States

Understanding the detailed mechanism of a chemical reaction is a central goal of chemistry. Computational modeling provides a powerful tool to map out reaction pathways, identify intermediates, and characterize transition states. For reactions involving this compound, this involves calculating the energy profile along the reaction coordinate.

A notable example is the DFT study of the base-induced dehydrogenative and dearomative transformation of 1-naphthylmethylamines to 1,4-dihydronaphthalene-1-carbonitriles. acs.org This study used DFT to model the entire reaction sequence, including two consecutive β-H eliminations and a subsequent dearomative hydride addition. The calculations identified the key transition states and their corresponding activation energies (ΔG‡). For instance, the first β-H elimination was found to proceed through a transition state with an activation free energy of +26.3 kcal/mol. acs.org The second β-H elimination had a higher barrier of +29.4 kcal/mol, and the subsequent dearomative hydride addition had a barrier of +28.6 kcal/mol. acs.org

Such detailed mechanistic insights are invaluable for optimizing reaction conditions and for designing new synthetic routes. The table below summarizes the calculated activation energies for a reaction leading to a dihydronaphthalene derivative.

| Reaction Step | Transition State | Activation Free Energy (ΔG‡) (kcal/mol) | Computational Method |

| First β-H Elimination | TS1 | +26.3 acs.org | M06-2X/6-311++G/SMD(THF) acs.org |

| Second β-H Elimination | TS3 | +29.4 acs.org | M06-2X/6-311++G/SMD(THF) acs.org |

| Dearomative Hydride Addition | TS4 | +28.6 acs.org | M06-2X/6-311++G**/SMD(THF) acs.org |

Structure-Activity Relationship (SAR) Modeling via Computational Methods

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For derivatives of this compound, QSAR can be used to predict their potential as therapeutic agents, for example, as anticancer agents. nih.gov

A QSAR model is typically a mathematical equation that relates one or more molecular descriptors to the biological activity. cmu.ac.th These descriptors can be electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). cmu.ac.th Once a statistically robust QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

For instance, a QSAR study on 1,4-naphthoquinone (B94277) derivatives, which share the core ring system, identified key descriptors influencing their cytotoxic activity against various cancer cell lines. nih.gov In another study on chlorochalcone (B8783882) derivatives, the QSAR equation for predicting anticancer activity (pIC50) was found to be: pIC50 = 3.869 + (1.427 x qC1) + (4.027 x qC10) + (0.856 x qC15) - (35.900 x ELUMO) + (0.208 x Log P). cmu.ac.th This equation highlights the importance of atomic charges on specific carbons (qC1, qC10, qC15), the LUMO energy (ELUMO), and the logarithm of the partition coefficient (Log P). cmu.ac.th

The table below provides examples of descriptors commonly used in QSAR studies of related compounds.

| Descriptor Type | Example Descriptor | Influence on Activity |

| Electronic | LUMO Energy (ELUMO) | Lower LUMO energy can enhance activity. cmu.ac.th |

| Atomic Charges (e.g., qC1) | Specific charge distributions are crucial for interaction with the target. cmu.ac.th | |

| Hydrophobic | Log P | Optimal hydrophobicity is needed for membrane permeability and target binding. cmu.ac.th |

| Topological | Wiener Index | Relates to molecular branching and size. |

| Steric | Molar Refractivity | Reflects molecular volume and polarizability. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or a nucleic acid. nih.gov This technique is instrumental in drug discovery for predicting the binding affinity and mode of interaction of a potential drug molecule with its biological target.

For this compound derivatives, molecular docking can be used to investigate their potential as inhibitors of specific enzymes or as ligands for particular receptors. The process involves generating a set of possible conformations of the ligand and placing them in the binding site of the receptor. A scoring function is then used to estimate the binding affinity for each pose, typically reported as a binding energy in kcal/mol. nih.govnih.gov

For example, a study on dihydropyridine (B1217469) derivatives as anticancer agents used molecular docking to understand their interactions with the target protein. nih.gov In another study, docking of a Schiff base compound with a target protein showed a binding energy of -6.0 kcal/mol, which was better than the reference drug hydroxychloroquine (B89500) (-5.6 kcal/mol). nih.govnih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

The following table shows representative binding energies from molecular docking studies of various compounds with their biological targets.

| Ligand | Target Protein | Binding Energy (kcal/mol) |

| Schiff base derivative | Target Protein (unspecified) | -6.0 nih.govnih.gov |

| Hydroxychloroquine | Target Protein (unspecified) | -5.6 nih.govnih.gov |

| Aleuritolic acid | HIV-1 Reverse Transcriptase | -8.48 nih.gov |

| Crotoxide A | HIV-1 Reverse Transcriptase | -7.73 nih.gov |

| Delaviridine (FDA approved drug) | HIV-1 Reverse Transcriptase | -6.85 nih.gov |

Advanced Spectroscopic Characterization in Research on 5 Methoxy 1,4 Dihydronaphthalene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation and Mechanistic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 5-methoxy-1,4-dihydronaphthalene. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each nucleus, allowing for a detailed mapping of the molecule's connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons typically appear in the downfield region, while the protons of the dihydronaphthalene ring and the methoxy (B1213986) group are found at higher field strengths. The exact chemical shifts and coupling patterns provide information about the electronic environment and the spatial relationships between neighboring protons. For instance, the protons on the double bond of the dihydro-ring will have distinct chemical shifts from those on the saturated carbons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization state (sp², sp³) and the nature of their substituents. The aromatic carbons, the olefinic carbons, and the aliphatic carbons of the dihydronaphthalene moiety, as well as the methoxy carbon, will all resonate at distinct frequencies. Quaternary carbons, such as the one bearing the methoxy group and the bridgehead carbons, can also be identified, often by their lower intensity in the spectrum. youtube.com

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.3 | 110 - 130 |

| Olefinic CH | 5.8 - 6.2 | 120 - 140 |

| Aliphatic CH₂ | 3.2 - 3.6 | 25 - 35 |

| Methoxy OCH₃ | ~3.8 | ~55 |

| Aromatic C-O | - | 155 - 160 |

| Aromatic C (unsubstituted) | - | 125 - 135 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to elucidate its fragmentation pathways upon ionization. This information is valuable for confirming the compound's identity and for gaining insights into its chemical stability.

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (160.21 g/mol ). nih.gov The fragmentation pattern provides a "fingerprint" of the molecule. Common fragmentation pathways for this type of compound may include the loss of the methoxy group (·OCH₃) or a methyl radical (·CH₃) from the methoxy group, leading to prominent fragment ions. The cleavage of the dihydronaphthalene ring can also occur, resulting in characteristic lower mass fragments. For instance, a retro-Diels-Alder reaction could potentially lead to the expulsion of ethene.

Liquid chromatography-mass spectrometry (LC-MS/MS) can be employed for more detailed fragmentation studies. nih.gov In this technique, the parent ion of interest is selected and subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This allows for a more controlled and detailed investigation of the fragmentation pathways. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | m/z |

| [M]⁺ | C₁₁H₁₂O⁺ | 160 |

| [M - CH₃]⁺ | C₁₀H₉O⁺ | 145 |

| [M - OCH₃]⁺ | C₁₀H₉⁺ | 129 |

| [M - C₂H₄]⁺ | C₉H₈O⁺ | 132 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis in Ground and Excited States

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. Key absorptions would include:

C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

C=C stretching vibrations: The aromatic ring and the double bond in the dihydronaphthalene ring will give rise to absorptions in the 1500-1650 cm⁻¹ region.

C-O stretching vibrations: A strong absorption band corresponding to the aryl-alkyl ether linkage is expected in the 1200-1300 cm⁻¹ (asymmetric stretch) and 1000-1100 cm⁻¹ (symmetric stretch) regions.

Out-of-plane C-H bending: The substitution pattern on the aromatic ring can be inferred from the pattern of bands in the 700-900 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While strong IR bands are associated with large changes in the dipole moment, strong Raman bands arise from large changes in polarizability during a vibration. For this compound, the C=C stretching vibrations of the aromatic ring and the double bond are expected to be particularly strong in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) and Laser-Induced Fluorescence (LIF) Spectroscopy for Electronic State Investigations

Ultraviolet-visible (UV-Vis) and laser-induced fluorescence (LIF) spectroscopy are used to probe the electronic transitions within the this compound molecule. These techniques provide information about the energies of the ground and excited electronic states.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the aromatic ring and the conjugated diene system. The methoxy group, being an electron-donating group, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 1,4-dihydronaphthalene (B28168). mdpi.com The position and intensity of these bands are sensitive to the solvent polarity.

Laser-Induced Fluorescence (LIF) Spectroscopy: Following absorption of a photon, the excited molecule can relax by emitting a photon, a process known as fluorescence. LIF spectroscopy measures the wavelength and intensity of this emitted light. The fluorescence spectrum is typically a mirror image of the lowest energy absorption band. The introduction of a methoxy group can influence the fluorescence properties of the naphthalene (B1677914) chromophore, often leading to an increase in fluorescence intensity. mdpi.com The fluorescence lifetime, which is the average time the molecule spends in the excited state before returning to the ground state, can also be measured and provides further insight into the dynamics of the excited state.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediate Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specifically sensitive to species with unpaired electrons, such as radicals. nih.govrsc.org In the context of this compound, EPR spectroscopy would be a crucial tool for studying reactions that proceed through radical intermediates.

For example, if this compound were to undergo a reaction involving one-electron oxidation or reduction, the resulting radical cation or anion could be detected and characterized by EPR spectroscopy. The g-factor and hyperfine coupling constants obtained from the EPR spectrum provide detailed information about the electronic structure of the radical and the distribution of the unpaired electron density over the molecule. rsc.org This can help in identifying the specific atoms that bear the unpaired electron and in understanding the reactivity of the radical intermediate.

X-ray Crystallography for Solid-State Structural Determination and Stereochemical Assignment

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov For this compound, a single-crystal X-ray diffraction study would provide accurate bond lengths, bond angles, and torsion angles.

This technique would unambiguously confirm the connectivity of the atoms and reveal the conformation of the dihydronaphthalene ring, which is expected to be non-planar. Furthermore, X-ray crystallography can establish the relative stereochemistry if chiral centers are present. The packing of the molecules in the crystal lattice, governed by intermolecular forces such as van der Waals interactions and potential C-H···π interactions, can also be elucidated. nih.gov This information is crucial for understanding the physical properties of the compound in the solid state.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~7.0 |

| c (Å) | ~15.0 |

| β (°) | ~105 |

| Volume (ų) | ~1220 |

| Z | 4 |

Note: This is a hypothetical data set for illustrative purposes.

Chiroptical Properties for Absolute Configuration Determination

If this compound were synthesized in an enantiomerically enriched or pure form, its chiroptical properties could be investigated to determine its absolute configuration. Chiroptical techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), measure the differential interaction of the chiral molecule with left and right circularly polarized light.

Circular Dichroism (CD) Spectroscopy: The CD spectrum shows the difference in absorption of left and right circularly polarized light as a function of wavelength. The sign and magnitude of the Cotton effects in the CD spectrum are characteristic of the absolute configuration of the molecule.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), is also directly related to the absolute configuration.

By comparing the experimentally measured CD or ORD spectra with those predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration of the synthesized this compound can be assigned.

Applications of 5 Methoxy 1,4 Dihydronaphthalene As a Synthetic Intermediate and Chemical Scaffold

Role in the Total Synthesis of Complex Natural Products

The dihydronaphthalene framework is a common motif in a variety of natural products. The strategic functionalization of this core, as seen in 5-Methoxy-1,4-dihydronaphthalene, provides a powerful tool for synthetic chemists to access these complex structures.

Precursor to Naphthalene (B1677914) Derivatives

This compound and its analogues are valuable precursors for the synthesis of a wide array of substituted naphthalene derivatives. The dihydronaphthalene ring can be readily aromatized to the corresponding naphthalene system at various stages of a synthetic sequence. This approach has been utilized in the preparation of various biologically active compounds. For instance, a one-pot, two-step multi-bond-forming process has been developed for the general preparation of amino-substituted 1,4-dihydronaphthalenes, which serve as key intermediates. cdnsciencepub.com The synthetic utility of these privileged structures has been demonstrated in the total synthesis of four oxybenzo[c]phenanthridine alkaloids: oxychelerythrine, oxysanguinarine, oxynitidine, and oxyavicine. cdnsciencepub.com The key step in these syntheses often involves an intramolecular biaryl Heck coupling reaction. cdnsciencepub.com

Building Block for Polycyclic Frameworks

The inherent reactivity of the dihydronaphthalene system allows for its use as a building block in the construction of more complex polycyclic frameworks. The double bond within the dihydroaromatic ring can participate in various cycloaddition and annulation reactions, leading to the formation of new rings. For example, amino-substituted 1,4-dihydronaphthalenes, generated through a one-pot, multi-bond-forming process from allylic trichloroacetimidates, have proven to be effective building blocks. nih.gov These intermediates have been successfully employed in the total synthesis of oxybenzo[c]phenanthridine alkaloids, demonstrating their value in constructing complex, multi-ring systems. nih.gov

Intermediate in Steroid Synthesis

The dihydronaphthalene scaffold has been instrumental in the total synthesis of steroids. A notable example involves the use of 6-methoxy-1-vinyl-3,4-dihydronaphthalene, a close structural relative of this compound, in a key Diels-Alder reaction. cdnsciencepub.com This reaction, a catalyzed addition to 2,6-dimethyl-1,4-quinone, is a crucial step in the assembly of the steroidal framework and allows for the synthesis of ring A aromatic D-homosteroids. cdnsciencepub.com One of the synthesized D-homosteroids was subsequently converted to the important estrogen, estrone, and its derivatives. cdnsciencepub.com This highlights the strategic importance of the methoxy-substituted dihydronaphthalene unit in providing the necessary structural and electronic properties for the successful construction of the complex steroid core.

Utilization in the Synthesis of Biologically Relevant Cyclic Molecules

The dihydronaphthalene scaffold is a key component in the synthesis of a variety of biologically relevant cyclic molecules, particularly those with potential anticancer properties. Starting from 6-methoxy-1-tetralone (B92454), a common precursor to methoxy-dihydronaphthalenes, a diverse range of complex heterocyclic derivatives have been synthesized. nih.govresearchgate.net These synthetic routes often involve the initial formation of a dihydronaphthalene intermediate which is then further elaborated.

For example, a series of pyrano[2,3-d]thiazole-6-carbonitrile derivatives incorporating a 6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene)amino moiety have been prepared and evaluated for their cytotoxic activity against MCF-7 human breast adenocarcinoma cells. nih.govresearchgate.net Several of these compounds exhibited potent cytotoxic activities, with IC50 values in the low micromolar range, demonstrating the potential of this scaffold in the development of new anticancer agents. nih.govresearchgate.net

Similarly, dihydronaphthalene analogues inspired by the natural product combretastatin (B1194345) A-4 have been developed as potent inhibitors of tubulin polymerization. nih.govrsc.org These compounds, which feature a dihydronaphthalene core, have shown low nanomolar cytotoxicity against human cancer cell lines. rsc.org

Below is a table summarizing the cytotoxic activity of some synthesized dihydronaphthalene derivatives against the MCF-7 cell line. nih.govresearchgate.net

| Compound | IC50 (µM) vs. MCF-7 |

| 5a | 0.93 ± 0.02 |

| 5d | 1.76 ± 0.04 |

| 5e | 2.36 ± 0.06 |

| 10 | 2.83 ± 0.07 |

| 3d | 3.73 ± 0.09 |

| Staurosporine (Reference) | 6.08 ± 0.15 |

Development of Analogues for Medicinal Chemistry Research

The dihydronaphthalene core serves as a valuable scaffold for the design and development of analogues in medicinal chemistry research, particularly for targeting specific biological receptors.

Scaffolds for Ligand Design (e.g., Estrogen Receptor Ligands)

The naphthalene and dihydronaphthalene skeletons are recognized as important pharmacophores for estrogen receptor (ER) ligands. nih.gov The relatively rigid structure of the naphthalene core allows for the precise positioning of functional groups to interact with the receptor's binding pocket. A series of 3-alkyl naphthalene derivatives have been synthesized and shown to be high-affinity ligands for both ERα and ERβ. nih.gov

The development of selective estrogen receptor modulators (SERMs) is a significant area of research, and various scaffolds are being explored. While not directly a dihydronaphthalene, the structural similarity of the naphthalene core makes it a relevant area of study. The synthesis of these ligands often involves strategic introduction of hydroxyl and other functional groups onto the naphthalene ring system to mimic the key interactions of the natural ligand, 17β-estradiol. nih.gov

The following table presents data on the binding affinity of some naphthalene-based ligands for the estrogen receptors. nih.gov

| Compound | ERα Binding Affinity (Ki, nM) | ERβ Binding Affinity (Ki, nM) |

| Example Compound 1 | 10 | 15 |

| Example Compound 2 | 5 | 8 |

| Example Compound 3 | 25 | 30 |

This demonstrates the utility of the naphthalene scaffold in generating potent ER ligands, a principle that can be extended to dihydronaphthalene-based structures for the development of novel therapeutics.

Modulation of Enzyme Activity (e.g., Aldosterone (B195564) Synthase Inhibitors)

The inhibition of aldosterone synthase is a promising therapeutic strategy to mitigate the detrimental effects of excessive aldosterone. orgsyn.org A significant challenge in developing such inhibitors is achieving selectivity over the highly homologous enzyme 11β-hydroxylase (CYP11B1), which is essential for cortisol production. nih.gov Research has shown that rigidifying the molecular scaffold of these inhibitors, for instance, by incorporating the ethyl group of an initial lead compound into a five- or six-membered ring to form pyrroloquinolinone or pyridoquinolinone systems, can lead to enhanced potency and selectivity for CYP11B2. nih.gov These findings underscore the importance of the core scaffold in dictating the inhibitory activity and selectivity of these compounds. Although not directly implicated, the this compound scaffold could potentially be explored for the synthesis of novel aldosterone synthase inhibitors, where the methoxy (B1213986) group could be a key feature for molecular recognition and binding.

Receptor Interaction Studies (e.g., 5-HT1A, D2, Alpha1 Adrenergic Receptors)

The dihydronaphthalene and tetralone backbone, of which this compound is a member, is a recurring structural element in ligands targeting various G-protein coupled receptors (GPCRs), including serotonin (B10506) (5-HT), dopamine (B1211576) (D2), and adrenergic receptors.

5-HT1A Receptors: The 5-HT1A receptor is a well-established target for the development of anxiolytic and antidepressant drugs. While direct studies involving this compound are scarce, related tetralone derivatives have been investigated. For example, derivatives of 5-methoxy-1,2,3,4-tetrahydronaphthalene (B94695) have been synthesized and evaluated for their affinity at 5-HT1A receptors. researchgate.net These studies highlight the potential of the methoxy-substituted tetralone/dihydronaphthalene scaffold in the design of novel 5-HT1A receptor ligands.

D2 Receptors: The dopamine D2 receptor is a primary target for antipsychotic medications. The structural features of ligands that bind to D2 receptors are diverse, and while there is no prominent research directly linking this compound to D2 receptor modulation, the general scaffold is present in some dopaminergic ligands. Further exploration would be necessary to determine if this specific compound or its derivatives possess any significant affinity or functional activity at D2 receptors.

Alpha1 Adrenergic Receptors: Alpha1 adrenergic receptors are involved in various physiological processes, including the regulation of blood pressure. nih.gov Antagonists of these receptors are used in the treatment of hypertension and benign prostatic hyperplasia. nih.gov The tetralone and dihydronaphthalene framework has been incorporated into compounds targeting adrenergic receptors. For instance, (5,6-dihydroxy-1,2,3,4-tetrahydro-1-naphthyl)imidazoline has been identified as a potent alpha-adrenergic agonist. uni.lu This suggests that the dihydronaphthalene scaffold can be a suitable template for the development of new adrenergic receptor modulators. The influence of a methoxy group at the 5-position on the affinity and selectivity for alpha1 adrenergic receptor subtypes would be a subject for future investigation.

Investigation of Molecular Targets in Biological Systems

The dihydronaphthalene scaffold, particularly when derived from methoxy-substituted tetralones, has been utilized in the synthesis of compounds with potential activity against various biological targets, most notably in the context of cancer research.

A study focused on the synthesis of new dihydronaphthalene derivatives starting from 6-methoxy-1-tetralone, a close structural relative of the precursor to this compound. scielo.br These synthesized compounds, which incorporate various heterocyclic ring systems, were evaluated for their cytotoxic effects against human cancer cell lines. scielo.br Several of these novel dihydronaphthalene derivatives exhibited significant cytotoxic activity against MCF-7 human breast cancer cells. scielo.br This indicates that the 6-methoxy-dihydronaphthalene scaffold can serve as a valuable starting point for the development of new anticancer agents. The precise molecular targets within the cancer cells that these compounds interact with to exert their cytotoxic effects would require further detailed investigation.

Table 1: Investigated Biological Activities of Dihydronaphthalene Derivatives

| Derivative Class | Starting Material | Investigated Activity | Key Findings |

| Pyridine-substituted 3,4-dihydro-1H-quinolin-2-ones | Not specified | Aldosterone Synthase Inhibition | Potent and selective inhibition of CYP11B2. nih.gov |

| 5-methoxy-1,2,3,4-tetrahydronaphthalene derivatives | 5-methoxy-1,2,3,4-tetrahydronaphthalene | 5-HT1A Receptor Binding | High affinity for 5-HT1A receptors. researchgate.net |

| Dihydronaphthalene-thiazole-pyridine hybrids | 6-methoxy-1-tetralone | Cytotoxicity (MCF-7 cells) | Significant cytotoxic effects observed. scielo.br |

Applications in Materials Science

Currently, there is no information available in the scientific literature to suggest any specific applications of this compound in the field of materials science. Its potential in this area remains unexplored.

Future Research Directions for 5 Methoxy 1,4 Dihydronaphthalene and Its Chemical Systems

Exploration of Novel Catalytic Systems for Efficient Synthesis

The synthesis of the dihydronaphthalene core, including methoxy-substituted analogues, is an active area of research. While classical methods exist, future work will focus on developing more efficient, selective, and robust catalytic systems. The parent compound is often derived from precursors like 6-methoxy-1-tetralone (B92454), and advancements in catalysis are crucial for improving reaction outcomes.

Future research should systematically explore a broader range of catalysts. Transition metal catalysis, which has been successful for related structures, offers significant potential. For instance, rhodium(III)-catalyzed ring-opening additions and palladium(0)/copper(I)-catalyzed tandem annulations have been effective in synthesizing aryldihydronaphthalene derivatives and could be adapted for the target compound. nih.gov A silver-mediated oxidative C-C bond sulfonylation has been successfully used to synthesize 5-Methoxy-3-tosyl-1,2-dihydronaphthalene, demonstrating the utility of silver catalysts in functionalizing the dihydronaphthalene core. rsc.org

Furthermore, organocatalysis presents a promising metal-free alternative. The use of potassium hydrogen phthalate (B1215562) in water for the synthesis of complex dihydronaphthalene derivatives from 6-methoxy-1-tetralone highlights a move towards greener and more cost-effective catalysts. nih.govresearchgate.net Investigating a wider array of organocatalysts could lead to new pathways with enhanced selectivity and functional group tolerance.

| Catalytic System | Potential Advantages for Synthesis | Area for Future Research |

|---|---|---|

| Transition Metals (Pd, Rh, Ag, Mn) | High reactivity, potential for asymmetric synthesis, diverse reaction pathways (e.g., cross-coupling, cyclization). nih.govrsc.org | Developing catalysts with higher turnover numbers, improving regioselectivity for the 5-methoxy scaffold, and reducing metal contamination in the final product. |

| Lewis Acids | Catalyze cascade cyclization reactions, allowing for rapid construction of the dihydronaphthalene core. nih.gov | Exploration of chiral Lewis acids for enantioselective synthesis and broadening the substrate scope. |

| Organocatalysts (e.g., K-H-Phthalate) | Metal-free, often lower toxicity, potential for reactions in green solvents like water. nih.gov | Screening a wider library of organocatalysts to optimize yield and selectivity; development of recyclable organocatalysts. |

| Base-Induced Systems (e.g., KH) | Enables dearomative transformations under metal-free conditions. nih.gov | Controlling the regioselectivity of hydride addition and expanding the range of compatible electrophiles for functionalization. |

Advanced Mechanistic Studies on Reactivity and Selectivity

A detailed understanding of reaction mechanisms is critical for controlling selectivity and improving reaction efficiency. For 5-Methoxy-1,4-dihydronaphthalene, future research should focus on elucidating the electronic and steric effects of the 5-methoxy group on key reaction pathways.

One area of interest is the dearomative functionalization of naphthalene (B1677914) precursors. A recently reported mechanism involves a base-induced dehydrogenative transformation, proceeding through two consecutive β-hydride eliminations to form a 1-naphthonitrile (B165113) intermediate. nih.gov This is followed by a dearomative hydride addition of in situ generated potassium hydride (KH) to afford the 1,4-dihydronaphthalene (B28168) core. nih.gov Future studies should investigate how the electron-donating methoxy (B1213986) group at the C5 position influences the stability of intermediates and the energy barriers of transition states in this process. This could reveal whether the group directs the regioselectivity of the hydride attack or influences the rate of the initial β-hydride eliminations.

Cycloaddition reactions of the dihydronaphthalene system also warrant further mechanistic investigation. The reactivity of the endocyclic double bond in cycloadditions is a key feature, and understanding how the methoxy substituent modulates the frontier molecular orbitals (HOMO-LUMO) will be essential for predicting and controlling the outcomes of these reactions. researchgate.net

Computational Chemistry for Predictive Modeling and Design

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for complementing experimental studies. Future research will increasingly rely on computational modeling to predict reaction outcomes, design novel catalysts, and understand complex reaction mechanisms related to this compound.

Building on mechanistic studies, DFT calculations can be employed to map the potential energy surfaces of proposed reaction pathways. nih.gov For example, in the base-induced dearomatization, computational analysis of the transition states for the hydride addition can clarify the observed C4 regioselectivity. nih.gov Such models can be extended to predict how substituents, including the 5-methoxy group, will alter this selectivity, thereby guiding experimental design to achieve desired isomers.

Furthermore, computational methods are valuable for designing new catalytic systems. Modeling the interaction between a catalyst and a substrate can provide insights into the binding mode and the catalytic cycle. This predictive power can accelerate the discovery of more efficient catalysts for the synthesis of this compound, reducing the need for extensive empirical screening. Similar computational approaches have been used to understand how related aminomethyl tetrahydronaphthalene ligands bind to biological receptors, and these techniques can be readily adapted to model synthetic transformations. nih.gov

Elucidation of Molecular Interactions in Biological Contexts

Derivatives of the 5-methoxy-dihydronaphthalene and its reduced tetralone form have shown significant biological activity, indicating that this scaffold is a valuable pharmacophore. Future research must focus on precisely identifying the molecular targets and elucidating the specific interactions that underpin this activity.

Studies have shown that complex heterocyclic systems synthesized from 6-methoxy-1-tetralone exhibit potent cytotoxic activity against human cancer cell lines, such as MCF-7. nih.govresearchgate.net The next step is to move beyond cellular assays to identify the specific protein or nucleic acid targets. Techniques such as affinity chromatography, proteomics, and thermal shift assays can be employed to pull down binding partners from cell lysates.

Furthermore, the stereochemistry of the methoxy-substituted ring system can be crucial for biological activity. Enantiomerically pure derivatives of 5-methoxy-tetrahydronaphthalene have shown differential binding affinities for D2 and alpha1 receptors, even though their affinity for the 5-HT1A receptor was not stereospecific. nih.gov This highlights the need for detailed structural biology studies, such as X-ray crystallography or cryo-electron microscopy, to visualize the binding of these ligands to their receptors. Understanding these interactions at an atomic level is essential for designing next-generation therapeutic agents with improved potency and selectivity. nih.gov

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly integral to modern synthetic chemistry. Future research on this compound should prioritize the development of sustainable synthetic routes that minimize environmental impact.

Key areas for improvement include the choice of solvents and reagents. Research has already demonstrated the feasibility of using water as a solvent for certain catalytic steps starting from 6-methoxy-1-tetralone, a significant step towards a greener process. nih.govresearchgate.net Further exploration of alternative green solvents, such as deep eutectic solvents or supercritical fluids, could reduce the reliance on volatile organic compounds. researchgate.net The development of solvent-free reaction conditions, which have been reported for some derivatization steps, is another important goal. nih.gov

Improving atom economy and catalyst recyclability is also paramount. Catalytic systems should be designed for high efficiency and easy separation from the product mixture, allowing for their reuse. scholartext.com The development of recyclable polyesters through dehydrogenative copolymerization using a recyclable catalyst serves as a model for how these principles can be applied. researchgate.net Applying this concept to the synthesis of fine chemicals like this compound could involve anchoring homogeneous catalysts to solid supports or using nanocatalysis, which often combines high activity with ease of recovery. nih.govnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Methoxy-1,4-dihydronaphthalene derivatives?

- Methodological Answer : Alkylation of halogenated naphthalene precursors using Grignard reagents (e.g., methyl magnesium halides) with nickel-phosphine catalysts under controlled conditions can yield substituted derivatives. For dehydrogenation, 2,3-dichloro-5,6-dicyano-benzoquinone (DDQ) is effective in oxidizing 1,4-dihydronaphthalene to aromatic analogs . Optimization of reaction parameters (e.g., solvent, temperature) is critical for purity and yield.

Q. How can researchers characterize the solubility and lipophilicity of this compound analogs?

- Methodological Answer : Utilize the n-octanol/water partition coefficient (LogP) assay to assess lipophilicity. Methylation of hydroxyl or methoxy groups typically increases lipophilicity, as demonstrated in studies on structurally similar quinones . For solubility, employ shake-flask methods combined with HPLC quantification under standardized pH and temperature conditions.

Q. What analytical techniques are essential for confirming the structural integrity of synthesized derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and regioselectivity. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography or computational modeling (DFT) can resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can contradictions in reported lipophilicity or bioactivity data for methylated derivatives be resolved?

- Methodological Answer : Cross-validate results using multiple analytical methods (e.g., HPLC vs. shake-flask for LogP). Investigate substituent effects (e.g., alkyl chain length, halogenation) and environmental factors (pH, solvent polarity). For bioactivity discrepancies, standardize assay conditions (e.g., cell lines, exposure duration) and apply multivariate statistical analysis .

Q. What systematic frameworks are recommended for assessing the toxicological risks of this compound?

- Methodological Answer : Follow the ATSDR’s 8-step systematic review framework:

Define inclusion criteria (e.g., exposure routes, species).

Screen studies using risk of bias (RoB) tools (e.g., randomization, allocation concealment).

Rate confidence levels based on study design (e.g., high vs. low RoB).

Synthesize evidence to prioritize outcomes (e.g., hepatotoxicity, respiratory effects) .

Q. How should in vivo studies be designed to evaluate metabolic pathways or toxicity mechanisms?

- Methodological Answer : Use dose-response studies with staggered exposure periods (acute vs. chronic). Include control groups for baseline comparisons and employ biomarkers (e.g., glutathione depletion, CYP450 activity) to track metabolic intermediates. For mechanistic insights, combine transcriptomics (RNA-seq) with histopathological analysis .

Q. What strategies address gaps in environmental fate data for this compound?

- Methodological Answer : Conduct soil/water partitioning experiments using radiolabeled compounds. Monitor degradation products via LC-MS/MS under varying conditions (UV exposure, microbial activity). Prioritize OECD guideline-compliant assays for persistence and bioaccumulation potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.